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Compound of Interest

2,5-dihydroxy-3-methoxy-
Compound Name:

Acetophenone
CAS No.: 90536-47-3
Cat. No.: B3038808

Get Quote

\ J

Part 1: Chemical Identity & Structural Significance

2,5-dihydroxy-3-methoxyacetophenone is a polyketide-derived phenolic compound. Its
structural uniqueness lies in the specific substitution pattern of the phenyl ring—a para-
hydroquinone core (2,5-dihydroxy) modified by a methoxy group at the 3-position.

Core Chemical Data
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Property Specification

IUPAC Name 1-(2,5-dihydroxy-3-methoxyphenyl)ethanone
CAS Registry 90536-47-3

Molecular Formula CoH1004

Molecular Weight 182.17 g/mol

Acetyl (C=0), Hydroxyl (-OH at C2, C5),

Key Functional Groups
Methoxy (-OCHs at C3)

Euphorbia pekinensis, Ganoderma spp. (fungal
Natural Source
analogs)

Soluble in DMSO, MeOH, EtOAc; sparingly

Solubilit
Y soluble in H20

Structural Utility in Drug Design

The 2,5-dihydroxy moiety functions as a redox-active center (hydroquinone/quinone system),
imparting significant antioxidant and cytotoxic potential. The 3-methoxy group provides steric
protection to the adjacent hydroxyls, modulating metabolic stability and lipophilicity—a critical
factor for membrane permeability in drug development.

Part 2: Biosynthetic Context & Signhaling Pathways

In plant secondary metabolism, this compound acts as a branch-point metabolite. It is not
merely a degradation product but a synthesized scaffold derived from the Polyketide Synthase
(PKS) pathway, often intersecting with the Shikimate pathway.

The Biosynthetic Logic

e Precursor Assembly: One molecule of acetyl-CoA (starter unit) condenses with three
molecules of malonyl-CoA.

e Cyclization: The polyketide chain undergoes Claisen cyclization to form a
phloroacetophenone or resorcinol scaffold.
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+ Modification: Regioselective hydroxylation and O-methylation (via O-methyltransferases,
OMTSs) yield the specific 2,5-dihydroxy-3-methoxy pattern.

Visualization: Biosynthetic Flow & Derivations

Acetyl-CoA + 3x Malonyl-CoA

ype 1l PKS

Tetraketide Intermediate

l

Cyclization (Chalcone/Stilbene Synthase)

l

2,4,6-Trihydroxyacetophenone
(Phloroacetophenone)

xidation

C5-Hydroxylation
(P450 Monooxygenase)

O-Methylation (OMT)
(Regioselective at C3)

2,5-dihydroxy-3-methoxyacetophenone

Benzaldehyde

Chalcone Derivatives
(via Claisen-Schmidt)
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Caption: Biosynthetic pathway from Acetyl-CoA precursors to the target acetophenone and its
downstream conversion to chalcones.

Part 3: Laboratory Synthesis & Isolation Protocol

For research requiring high-purity standards unavailable from extraction, chemical synthesis via
Friedel-Crafts Acylation is the industry standard. Note that direct acetylation of asymmetric
phenols requires strict regiocontrol.

Protocol: Regioselective Synthesis via 2-
Methoxyhydroquinone

Objective: Synthesize 2,5-dihydroxy-3-methoxyacetophenone from 2-methoxy-1,4-
benzenediol. Challenge: Directing the acetyl group to the C6 position (ortho to C1-OH, meta to
C2-OMe) rather than the electronically favored C5 position.

Reagents & Equipment[1]
e Substrate: 2-Methoxy-1,4-benzenediol (Methoxyhydroquinone).

Acylating Agent: Acetic Anhydride (Ac20).

Catalyst: Boron Trifluoride Etherate (BF3-Et20) — Preferred over AICIs for milder conditions.

Solvent: Glacial Acetic Acid or 1,2-Dichloroethane.

Apparatus: 3-neck round-bottom flask, N2 atmosphere, reflux condenser.

Step-by-Step Methodology

e Preparation (Inert Atmosphere):

o Purge the reaction vessel with Nitrogen (N2) to prevent oxidation of the hydroquinone
starting material.

o Dissolve 10 mmol of 2-methoxy-1,4-benzenediol in 20 mL of glacial acetic acid.
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o Catalyst Addition (Exothermic Control):

o Cool the solution to 0°C in an ice bath.

o Dropwise, add 15 mmol of BFs-Et20. Caution: Fumes are corrosive.

o Stir for 30 minutes to form the Lewis acid complex.

e Acylation:

o Slowly add 12 mmol of Acetic Anhydride.

o Heat the mixture to 80°C for 3-4 hours.

o Monitoring: Use TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of
the starting hydroquinone (Rf ~0.4) and appearance of the product (Rf ~0.6).

e Quenching & Workup:

[e]

Pour the hot reaction mixture into 100g of crushed ice/water containing 10 mL HCI (to
break the Boron complex).

[e]

Stir vigorously for 1 hour until a solid precipitate forms.

o

Extract with Ethyl Acetate (3 x 50 mL).

[¢]

Wash the organic layer with Brine, then dry over anhydrous Na2SOa.

 Purification (Crucial Step):

o The crude will contain isomers (C5-acetyl vs C6-acetyl).

o Column Chromatography: Silica Gel 60. Gradient elution from 100% Hexane to 80:20
Hexane:EtOAc.

o Recrystallization: The target 2,5-dihydroxy-3-methoxy isomer typically crystallizes from hot
Ethanol/Water (1:1).

Validation Criteria:
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e 1H NMR (DMSO-de): Look for the singlet acetyl methyl (~2.5 ppm), the methoxy singlet (~3.8
ppm), and two aromatic protons. The aromatic protons for the 2,5-dihydroxy-3-methoxy
isomer are para to each other (singlets or weak coupling), whereas the 4-methoxy isomer
would show different splitting.

Part 4: Role in Secondary Metabolite Synthesis
(Application)

The primary utility of 2,5-dihydroxy-3-methoxyacetophenone in drug discovery is its role as a
nucleophilic scaffold for synthesizing Chalcones and Aurones.

The Claisen-Schmidt Condensation

This compound reacts with substituted benzaldehydes to form chalcones, which are potent
pharmacophores for anticancer (tubulin inhibition) and anti-inflammatory (NF-kB inhibition)
drugs.

Reaction Scheme: Acetophenone + Benzaldehyde --(KOH/EtOH)--> Chalcone + H20

Experimental Workflow: Chalcone Library Synthesis
e Mix: 1.0 eq of 2,5-dihydroxy-3-methoxyacetophenone + 1.0 eq of Aryl-Aldehyde in Ethanol.

o Catalyze: Add 50% aq. KOH dropwise at 0°C.

e React: Stir at Room Temperature for 24-48 hours. The solution usually turns deep
red/orange (characteristic of the enone system).

« |solate: Acidify with 1M HCI to precipitate the chalcone.

Visualization: Functional Derivatization

2,5-dihydroxy-3-methoxy-
Acetophenone

Substituted
Benzaldehyde

Flavanone
(Cyclization)

+ Aldehyde / KOH Acid / Heat

Chalcone

e sy Hg(OAc)2 / Pyridine

Aurone
(Oxidative Cyclization)
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Caption: Divergent synthesis pathways transforming the acetophenone core into complex
bioactive scaffolds.

Part 5: References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2,5-dihydroxyacetophenone synthesis , Hive Methods Discourse [chemistry.mdma.ch]
e 2. biocrick.com [biocrick.com]
o 3. biocrick.com [biocrick.com]
e 4. biocrick.com [biocrick.com]

 To cite this document: BenchChem. [Technical Guide: 2,5-dihydroxy-3-methoxy-
Acetophenone in Metabolite Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3038808/docs#technical-guide-2-5-dihydroxy-3-
methoxy-acetophenone-in-metabolite-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3038808/docs?utm_src=pdf-body-img#technical-guide-2-5-dihydroxy-3-methoxy-acetophenone-in-metabolite-synthesis
https://www.benchchem.com/product/b3038808/docs?utm_src=pdf-body#technical-guide-2-5-dihydroxy-3-methoxy-acetophenone-in-metabolite-synthesis
https://www.biocrick.com/Sorghumol-acetate-BCN4448.html
https://www.biocrick.com/Neochlorogenic-acid-BCN4450.html
https://www.biocrick.com/Daturataturin-A-aglycone-BCN4445.html
https://www.biocrick.com/
https://www.benchchem.com/product/b3038808?utm_src=pdf-custom-synthesis#bc-rfq
https://chemistry.mdma.ch/hiveboard/methods/000389647.html
https://www.biocrick.com/Sorghumol-acetate-BCN4448.html
https://www.biocrick.com/Neochlorogenic-acid-BCN4450.html
https://www.biocrick.com/Daturataturin-A-aglycone-BCN4445.html
https://www.benchchem.com/product/b3038808/docs#technical-guide-2-5-dihydroxy-3-methoxy-acetophenone-in-metabolite-synthesis
https://www.benchchem.com/product/b3038808/docs#technical-guide-2-5-dihydroxy-3-methoxy-acetophenone-in-metabolite-synthesis
https://www.benchchem.com/product/b3038808/docs#technical-guide-2-5-dihydroxy-3-methoxy-acetophenone-in-metabolite-synthesis
https://www.benchchem.com/product/b3038808/docs#technical-guide-2-5-dihydroxy-3-methoxy-acetophenone-in-metabolite-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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